![molecular formula C13H21NO4 B2463159 4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid CAS No. 1781349-46-9](/img/structure/B2463159.png)

4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

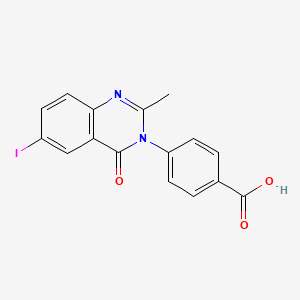

The compound “4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid” is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-Butoxycarbonyl” group is a common protecting group in organic chemistry, often used to protect amines during chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.Chemical Reactions Analysis

The “tert-Butoxycarbonyl” group is often used because it can be removed under mildly acidic conditions, which allows the amine it was protecting to participate in further reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the carboxylic acid group (-COOH) typically makes a compound acidic and polar .Scientific Research Applications

Synthesis of Arenamides

An efficient procedure was developed to synthesize a building block for arenamides A and C, natural compounds with pronounced antitumor activity, from a related compound (Shklyaruck, 2015).

Development of Novel Synthesis Methods

A method for synthesizing N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, highlighting its utility in creating novel compounds (Slavinskaya et al., 1996).

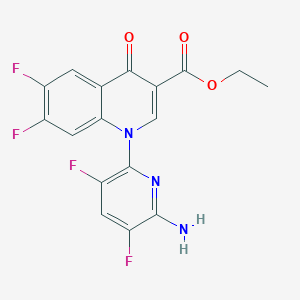

Synthesis of Antiviral Ledipasvir

Enantioselective preparation of (S)-4-methyleneprolinate led to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).

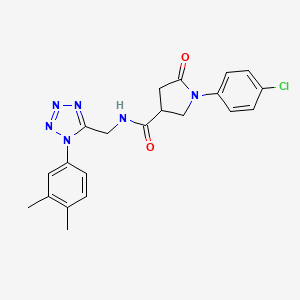

Electrophilic Amination

Studies on electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane showed its potential for creating various complex compounds (Andreae et al., 1992).

Research on a new reagent for introducing the Boc protecting group to amines, crucial for synthesizing N-Boc-amino acids, emphasized the importance of these processes in drug development (Rao et al., 2017).

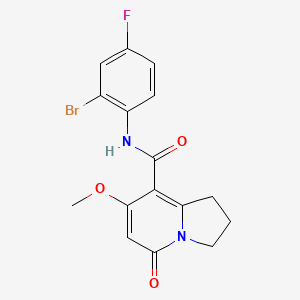

Conformational Analysis in Peptide Synthesis

1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes were synthesized for use in peptide synthesis as constrained surrogates of dipeptides, showing the role of these compounds in mimicking peptide structures (Fernandez et al., 2002).

Drug Discovery Scaffolds

6-azaspiro[4.3]alkanes were synthesized from related compounds, demonstrating their role as innovative scaffolds for drug discovery (Chalyk et al., 2017).

CCR2 Antagonists Synthesis

The synthesis of an essential intermediate for potent CCR2 antagonists was described, highlighting the compound's significance in medicinal chemistry (Campbell et al., 2009).

Photochemical Rearrangement Studies

Research on the photochemical rearrangement of oxaziridines, using a related compound, provided evidence supporting the stereoelectronic control theory in organic chemistry (Lattes et al., 1982).

Dipeptide Isosteres Synthesis

3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids were described as constrained dipeptide isosteres, useful in developing novel pharmaceuticals (Guarna et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)8-13(14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLVKNRIFNCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781349-46-9 |

Source

|

| Record name | 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2463077.png)

![6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2463078.png)

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2463083.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)

![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)

![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)